N-(3-pyridinylmethyl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

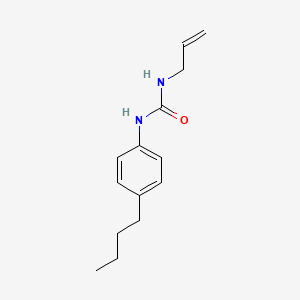

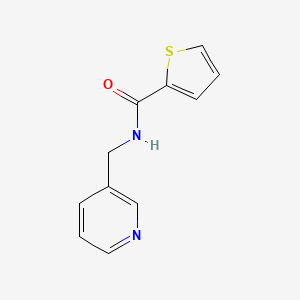

Compounds with the structure of “N-(3-pyridinylmethyl)-2-thiophenecarboxamide” belong to a class of organic compounds known as amides. These are organic compounds that contain a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .

Synthesis Analysis

The synthesis of such compounds generally involves the reaction of an appropriate amine (in this case, 3-pyridinylmethylamine) with a carboxylic acid (in this case, 2-thiophenecarboxylic acid) or its derivatives .Molecular Structure Analysis

The molecular structure of such compounds would consist of a thiophene ring (a five-membered aromatic ring with four carbon atoms and one sulfur atom) linked to a pyridine ring (a six-membered aromatic ring with five carbon atoms and one nitrogen atom) via a carboxamide group .Chemical Reactions Analysis

Amides, including “N-(3-pyridinylmethyl)-2-thiophenecarboxamide”, can participate in various chemical reactions. They can be hydrolyzed to yield carboxylic acids and amines. They can also react with dehydrating agents to form nitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of amides include their polarity, their ability to participate in hydrogen bonding, and their relatively high boiling points compared to similar-sized molecules that aren’t capable of hydrogen bonding .Applications De Recherche Scientifique

Organic Semiconductors and Electronics

The thiophene ring system is a privileged heterocycle with remarkable properties. Researchers have harnessed these properties to advance organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The conjugated structure of “N-(pyridin-3-ylmethyl)thiophene-2-carboxamide” makes it a potential candidate for designing novel organic electronic materials.

Medicinal Chemistry

Thiophene derivatives have garnered interest as biologically active compounds. The compound’s pharmacological properties include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . For instance, suprofen, which features a 2-substituted thiophene framework, serves as a nonsteroidal anti-inflammatory drug. Additionally, articaine, a 2,3,4-trisubstituted thiophene, acts as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Corrosion Inhibitors

Thiophene derivatives find applications in industrial chemistry and material science as corrosion inhibitors . Their ability to protect metal surfaces from corrosion makes them valuable in various sectors.

Antioxidant Activity

While specific studies on “N-(pyridin-3-ylmethyl)thiophene-2-carboxamide” are scarce, related thiophene hybrids have demonstrated antioxidant properties . These compounds scavenge free radicals and protect cells from oxidative damage.

Synthetic Strategies

Researchers employ condensation reactions (such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis) to synthesize thiophene derivatives . These methods allow access to diverse structures, including our compound of interest.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .

Mode of Action

N-(pyridin-3-ylmethyl)thiophene-2-carboxamide interacts with its target, QcrB, by binding to it and inhibiting its function . This interaction disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, thereby affecting the process of oxygen-dependent respiration .

Biochemical Pathways

The inhibition of QcrB affects the electron transport chain, specifically the bc1-aa3-type cytochrome c oxidase complex. This complex is a key component in the final stage of the electron transport chain, where it facilitates the transfer of electrons from cytochrome c to oxygen . Disruption of this process can lead to a decrease in ATP production, affecting various downstream cellular processes.

Result of Action

The inhibition of the bc1-aa3-type cytochrome c oxidase complex by N-(pyridin-3-ylmethyl)thiophene-2-carboxamide can lead to a decrease in ATP production . This can affect various cellular processes that rely on ATP for energy, potentially leading to cell death. In the context of Mycobacterium tuberculosis, this could result in the inhibition of bacterial growth .

Propriétés

IUPAC Name |

N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c14-11(10-4-2-6-15-10)13-8-9-3-1-5-12-7-9/h1-7H,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADQYRUFAGMMMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24805426 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-acetyl-2-pyridin-3-yl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5482162.png)

![N'-[2-(1-adamantyloxy)ethyl]-N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine](/img/structure/B5482164.png)

![N-(4-chlorophenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5482171.png)

![3-{methyl[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}propan-1-ol](/img/structure/B5482185.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5482186.png)

![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5482189.png)

![1-(2,2-dimethylpropyl)-4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5482197.png)

![N-cyclopropyl-1'-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5482214.png)

![N-cyclopropyl-4-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-2-pyridinecarboxamide](/img/structure/B5482216.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5482223.png)

![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5482231.png)

![3-[(4-ethyl-1-piperazinyl)acetyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5482238.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5482246.png)